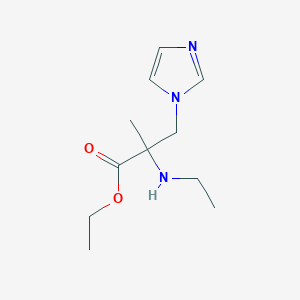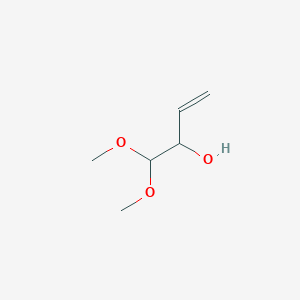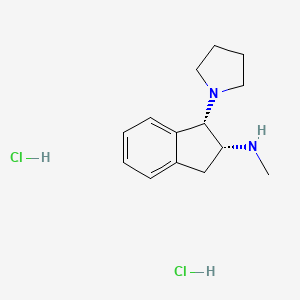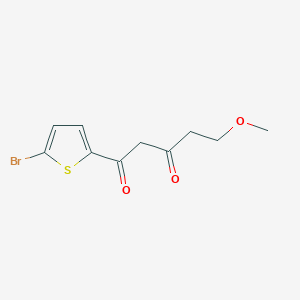
(5-Bromo-3-methylfuran-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-3-methylfuran-2-yl)methanol is an organic compound with the molecular formula C6H7BrO2 It is a derivative of furan, a heterocyclic organic compound, and contains both bromine and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-3-methylfuran-2-yl)methanol typically involves the bromination of 3-methylfuran followed by a hydroxymethylation reaction. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 5-position of 3-methylfuran. The resulting 5-bromo-3-methylfuran is then subjected to a hydroxymethylation reaction using formaldehyde and a base to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-3-methylfuran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding methylfuran derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions to replace the bromine atom.
Major Products:
Oxidation: 5-Bromo-3-methylfuran-2-carboxylic acid.
Reduction: 3-Methylfuran-2-ylmethanol.
Substitution: 5-Amino-3-methylfuran-2-ylmethanol or 5-Thio-3-methylfuran-2-ylmethanol.
Scientific Research Applications
(5-Bromo-3-methylfuran-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-3-methylfuran-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Bromo-5-methylfuran: Similar structure but lacks the hydroxyl group.
5-Bromo-2-furylmethanol: Similar structure but lacks the methyl group.
3-Methylfuran-2-ylmethanol: Similar structure but lacks the bromine atom.
Uniqueness: (5-Bromo-3-methylfuran-2-yl)methanol is unique due to the presence of both bromine and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C6H7BrO2 |
|---|---|
Molecular Weight |
191.02 g/mol |
IUPAC Name |
(5-bromo-3-methylfuran-2-yl)methanol |
InChI |
InChI=1S/C6H7BrO2/c1-4-2-6(7)9-5(4)3-8/h2,8H,3H2,1H3 |
InChI Key |
DAAZWZMREABZIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







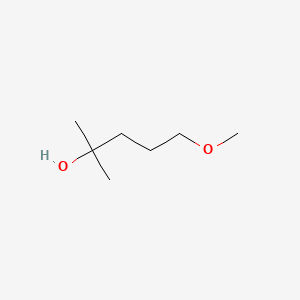
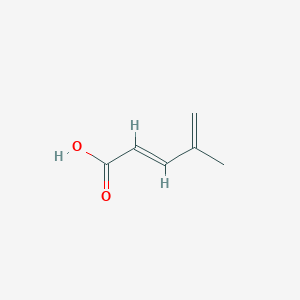

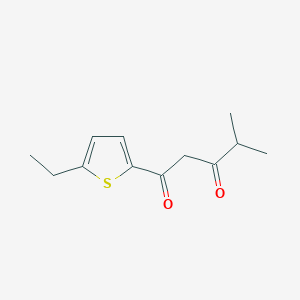
![1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one](/img/structure/B13619387.png)
